An In-depth Technical Guide to the Chemical Structure of Validamine
An In-depth Technical Guide to the Chemical Structure of Validamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and structural properties of Validamine, an aminocyclitol of significant interest due to its role as a potent glycosidase inhibitor and its structural relation to the antibiotic Validamycin.
Chemical Identity and Structure
Validamine is a C-7 aminocyclitol, a class of compounds characterized by a carbocyclic ring with amino and hydroxyl substituents. Structurally, it is an amino derivative of 1D-chiro-inositol.[1][2] Its stereochemistry is crucial for its biological activity.
The chemical structure of Validamine, specifically (1R,2S,3S,4S,6R)-4-amino-6-(hydroxymethyl)cyclohexane-1,2,3-triol, is depicted below.
Caption: 2D representation of Validamine's chemical structure.
The key identifiers and physicochemical properties of Validamine are summarized in the table below for easy reference.
| Property | Value | Citation(s) |
| IUPAC Name | (1R,2S,3S,4S,6R)-4-amino-6-(hydroxymethyl)cyclohexane-1,2,3-triol | [1] |
| CAS Number | 32780-32-8 | [1][3][4] |
| Molecular Formula | C₇H₁₅NO₄ | [2][3][4] |
| Molecular Weight | 177.20 g/mol | [1][2][3] |
| Appearance | White powder | [2] |
| SMILES | C1--INVALID-LINK--O)O)O">C@@HCO | [3] |
| Density | 1.4 ± 0.1 g/cm³ | [2] |
| Boiling Point | 345.6 ± 42.0 °C at 760 mmHg | [2] |
| Topological Polar Surface Area | 107 Ų | [1][5] |
| XLogP3 | -2.2 | [1][5] |
Spectroscopic and Characterization Data
Structural elucidation and confirmation of Validamine are typically achieved through Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
| Carbon / Proton Type | Expected ¹³C Chemical Shift (ppm) | Expected ¹H Chemical Shift (ppm) | Notes |
| -CH(N)- (C1) | 50 - 65 | 2.5 - 3.5 | Carbon and proton attached to the amino group. |
| -CH(O)- (C2, C3, C4) | 65 - 80 | 3.3 - 4.5 | Carbons and protons attached to secondary hydroxyl groups. |
| -CH- (C5) | 30 - 45 | 1.5 - 2.5 | Methylene proton on the cyclohexane ring. |
| -CH- (C6) | 40 - 55 | 1.5 - 2.5 | Cyclohexane ring proton adjacent to the hydroxymethyl group. |
| -CH₂OH (C7) | 60 - 70 | 3.4 - 3.8 | Carbon and protons of the primary hydroxymethyl group. |
| -OH, -NH₂ | N/A | 1.0 - 5.0 (variable) | Highly variable, broad signals; depends on solvent and concentration. |
The IR spectrum of Validamine is characterized by absorptions corresponding to its key functional groups.
| Functional Group | Expected Absorption Range (cm⁻¹) | Bond Vibration | Intensity |
| O-H | 3500 - 3200 | Stretch | Strong, Broad |
| N-H | 3500 - 3300 | Stretch | Medium |
| C-H | 3000 - 2850 | Stretch | Strong |
| N-H | 1640 - 1550 | Bend (Scissor) | Medium |
| C-O | 1300 - 1000 | Stretch | Strong |
| C-N | 1250 - 1000 | Stretch | Medium |
Biological Activity
Validamine is primarily recognized for its inhibitory activity against glycosidase enzymes. This activity is the basis for the therapeutic effects of more complex molecules that contain the Validamine moiety, such as the antibiotic Validamycin A.
| Target Enzyme | Activity Type | Value (IC₅₀) | Notes | Citation(s) |
| β-glucosidase | Competitive Inhibition | 2.92 mM | Inhibition is dose-dependent and most effective at the enzyme's optimal pH. | [5][6] |
Experimental Protocols
This protocol outlines a chemical synthesis route to produce Validamine.
Workflow Diagram: Synthesis of Validamine
Caption: Workflow for the synthesis of Validamine.
Methodology:
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Reaction Setup: To a 1000 mL flask, add 100g of (+)-validoxylamine A, 80g of N-Bromosuccinimide (NBS), and 500 mL of deionized water.
-
Initial Reaction: Stir the mixture at 25°C for 4 hours.
-
First Purification: After the reaction, dilute the mixture 10-fold with deionized water and load it onto an ion exchange column (1500 mL, NH₄⁺ type). Wash the column with 5000 mL of deionized water. Elute the intermediate product with 4500 mL of 0.5 mol/L ammonia water.
-
Concentration: Collect the fractions containing the product and concentrate to dryness under reduced pressure to yield the intermediate.
-
Hydrogenation: Dissolve the intermediate in 500 mL of water and place it in a 1000 mL hydrogenation reactor with 5g of a supported Palladium (Pd) catalyst. Pressurize the reactor with hydrogen to 5 MPa and heat to 50°C for 4 hours.
-
Final Purification: After the reaction, filter off the solid catalyst. Dilute the filtrate 10-fold with deionized water and load it onto an ion exchange column as described in step 3. Wash with 5000 mL of deionized water, then elute with 4500 mL of 0.5 mol/L ammonia water.
-
Isolation: Collect the fractions containing Validamine, concentrate under reduced pressure, and dry under vacuum at 45°C to obtain the final product. Product purity can be assessed by HPLC.[7]
4.2.1 NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid Validamine sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, Methanol-d₄). D₂O is often preferred for poly-hydroxy compounds to allow for exchange and simplification of O-H and N-H signals.
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer. Standard parameters for a ¹H spectrum include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds. For ¹³C, a proton-decoupled experiment (e.g., using a PENDANT or DEPT sequence) is standard.
-
Data Processing: Process the raw data (Free Induction Decay) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
4.2.2 IR Spectroscopy
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Sample Preparation: Prepare the solid sample using either the KBr pellet method or Attenuated Total Reflectance (ATR).
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KBr Pellet: Mix ~1 mg of the Validamine sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.
-
ATR: Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal surface by applying pressure.
-
-
Data Acquisition: Place the sample (KBr pellet or on the ATR crystal) in the spectrometer's sample holder. Record the spectrum, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of air (or the empty ATR crystal) should be collected and automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known frequencies for the expected functional groups (O-H, N-H, C-H, C-O, C-N).
Role in Biosynthesis
Validamine is a key intermediate in the biosynthesis of the antibiotic Validamycin A in Streptomyces hygroscopicus. It is formed from validone via an amination reaction and subsequently condenses with valienone to form validoxylamine A, the core of the antibiotic.
References
- 1. Validamine | C7H15NO4 | CID 446685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. compoundchem.com [compoundchem.com]
- 3. Biosynthetic studies on validamycins. I. 1H and 13C NMR assignments of validamycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. spectrabase.com [spectrabase.com]
- 6. IR Absorption Table [webspectra.chem.ucla.edu]
- 7. researchgate.net [researchgate.net]
